

Spectroscopic Profile of 5-Iodopyrimidin-2-ol: A Technical Guide

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Compound of Interest

Compound Name: **5-Iodopyrimidin-2-ol**

Cat. No.: **B183912**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **5-Iodopyrimidin-2-ol**. Due to the limited availability of published experimental data at the time of this report, the following sections present predicted spectroscopic values based on the analysis of structurally similar compounds and established principles of NMR, IR, and Mass Spectrometry. This guide also outlines standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **5-Iodopyrimidin-2-ol**. These predictions are derived from the known spectral characteristics of pyrimidine derivatives and iodo-substituted aromatic systems.

Table 1: Predicted ^1H NMR Data for 5-Iodopyrimidin-2-ol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.0 - 13.0	Singlet (broad)	1H	N-H
~8.5 - 8.7	Singlet	1H	C4-H
~8.3 - 8.5	Singlet	1H	C6-H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 5-Iodopyrimidin-2-ol

Chemical Shift (δ) ppm	Assignment
~160 - 165	C2 (C=O)
~155 - 160	C4
~150 - 155	C6
~70 - 75	C5 (C-I)

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopy Data for 5-Iodopyrimidin-2-ol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 2800	Broad	N-H stretch
1700 - 1650	Strong	C=O stretch (amide)
1640 - 1580	Medium	C=N stretch
1580 - 1400	Medium-Strong	Aromatic C=C stretch
1200 - 1000	Medium	C-N stretch
600 - 500	Medium	C-I stretch

Table 4: Predicted Mass Spectrometry Data for 5-Iodopyrimidin-2-ol

m/z	Interpretation
222	[M] ⁺ (Molecular Ion)
127	[I] ⁺
95	[M-I] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Iodopyrimidin-2-ol** in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
 - KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

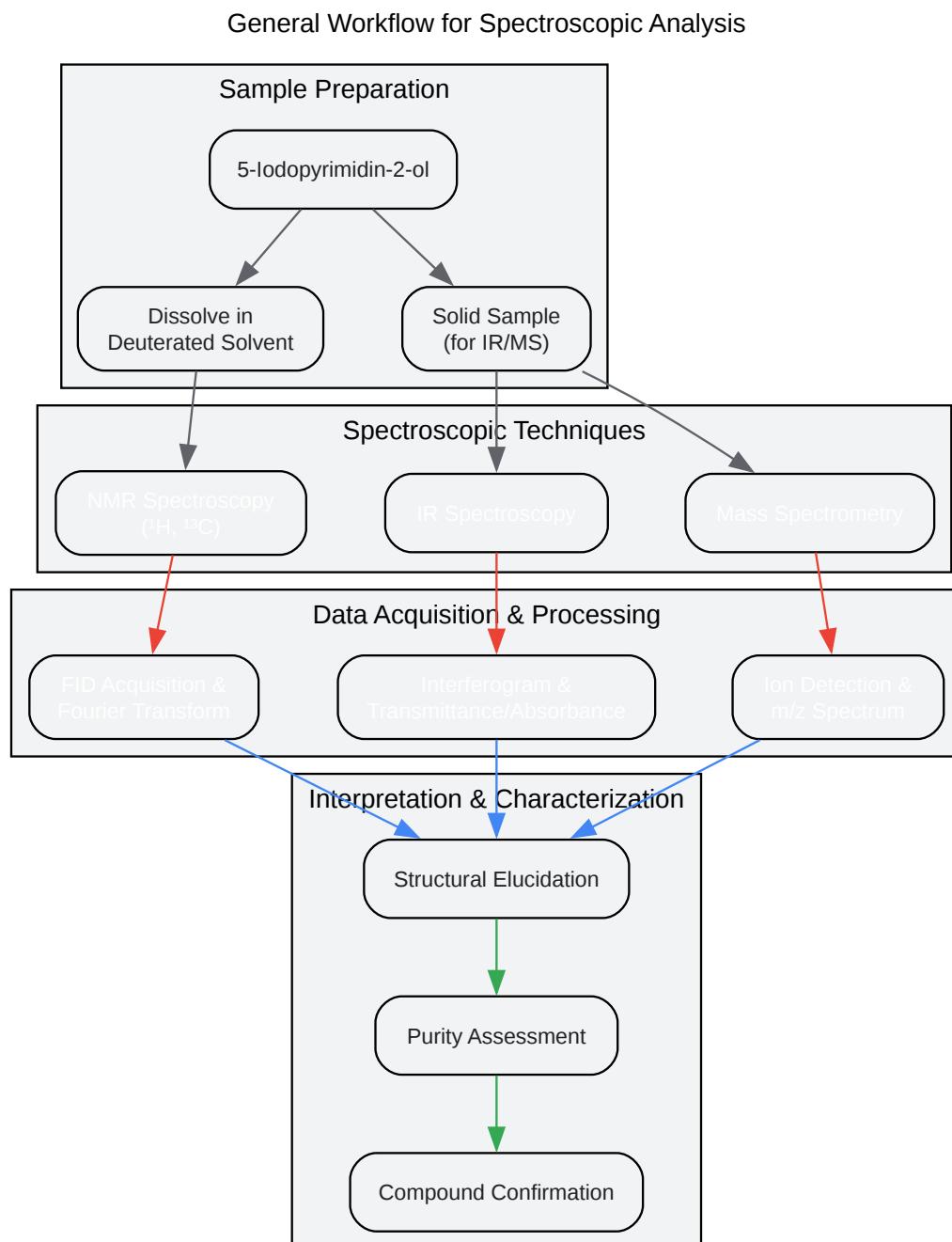
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar molecules.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **5-Iodopyrimidin-2-ol**.



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Caption: Workflow for spectroscopic analysis.

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